3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine
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Overview
Description
3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is a complex organic compound that features a piperazine ring substituted with a 2-chloro-4-nitrobenzoyl group and a pyridazine ring substituted with a pyrrolidine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative by reacting piperazine with 2-chloro-4-nitrobenzoyl chloride under basic conditions. The resulting intermediate is then reacted with 6-chloropyridazine in the presence of a base to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of high-throughput screening to identify the best catalysts and solvents, as well as the development of continuous flow processes to improve efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using hydrogenation or other reducing agents.
Substitution: The chloro group can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Conversion of the nitro group to a nitroso or amine group.
Reduction: Formation of the corresponding amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. Further research is needed to elucidate the exact pathways and molecular interactions involved.
Comparison with Similar Compounds
3-[4-(2-Chloro-4-nitrobenzoyl)piperazin-1-YL]-6-(pyrrolidin-1-YL)pyridazine can be compared with other similar compounds such as:
3-(Piperazin-1-yl)-1,2-benzothiazole derivatives: These compounds also feature a piperazine ring and have been studied for their antibacterial activity.
4-Nitrobenzoyl chloride derivatives: These compounds share the nitrobenzoyl group and are used in various synthetic applications.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in different fields of research.
Properties
Molecular Formula |
C19H21ClN6O3 |
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Molecular Weight |
416.9 g/mol |
IUPAC Name |
(2-chloro-4-nitrophenyl)-[4-(6-pyrrolidin-1-ylpyridazin-3-yl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C19H21ClN6O3/c20-16-13-14(26(28)29)3-4-15(16)19(27)25-11-9-24(10-12-25)18-6-5-17(21-22-18)23-7-1-2-8-23/h3-6,13H,1-2,7-12H2 |
InChI Key |
GGUXTPRECVPWLZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)N3CCN(CC3)C(=O)C4=C(C=C(C=C4)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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